L-prolinamide
Overview
Description
Synthesis Analysis
L-prolinamide can be synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . Another method involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent . Comprehensive reaction, solvent, and enzyme engineering have allowed obtaining high L-prolinamide concentrations .Molecular Structure Analysis
The molecular structure of L-prolinamide has been characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry . Further studies on the conformational preferences of L-proline amide derivatives have been conducted using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopies combined with theoretical calculations .Chemical Reactions Analysis
L-prolinamide has been used as an organocatalyst in direct asymmetric aldol reactions of several aromatic aldehydes with ketones . The reactions were conducted under optimized conditions, achieving high enantioselectivity, regioselectivity, and diastereoselectivity .Physical And Chemical Properties Analysis
L-prolinamide appears as a light yellow powder . It has a melting point range of 95 - 97 °C . It is soluble in water and ethanol .Scientific Research Applications
Organocatalysis
L-prolinamide and its derivatives, such as substituted prolinamides or pyrrolidines, have been extensively used as organocatalysts in several reactions. These compounds are known for their ability to catalyze reactions with high efficiency, recoverability, and reusability. They play a critical role in various synthetic procedures in organic chemistry (Gruttadauria, Giacalone, & Noto, 2008).
Asymmetric Aldol Reactions
L-prolinamide derivatives have been developed as novel organocatalysts for asymmetric Aldol reactions, demonstrating high yields, enantioselectivities, and anti-diastereoselectivities. This application is particularly important for the synthesis of complex organic compounds with precise stereochemical configurations (Chen et al., 2005).
Synthesis of α-Hydroxy-γ-Keto Carboxylic Acids
N-Tosyl-(Sa)-binam-L-prolinamide has been utilized as an efficient catalyst in aqueous aldol reactions, leading to the formation of chiral α-hydroxy-γ-keto carboxylic acids. This highlights L-prolinamide's role in facilitating reactions in water, contributing to greener chemistry approaches (Moles, Guillena, & Nájera, 2014).
Anticancer Activities
Substituted N-(4'-nitrophenyl)-l-prolinamides, derived from L-prolinamide, have shown promising in vitro anticancer activities. These compounds exhibit significant tumor inhibitory activities against various human carcinoma cell lines, making them potential candidates for anticancer drug development (Osinubi et al., 2020).
Enantioselective Conjugate Additions
L-prolinamide derivatives have also been active as bifunctional catalysts for the asymmetric conjugate addition of aldehydes to nitroolefins. This demonstrates their versatility in catalyzing a variety of chemical transformations, offering high yields and selectivity in reactions important for synthesizing enantiomerically pure compounds (Almaşi, Alonso, & Nájera, 2006).
Catalysis in Asymmetric Transfer Hydrogenation
L-prolinamide combined with certain metal complexes has been found effective in catalyzing the enantioselective reduction of aryl ketones to alcohols. This application underscores the role of L-prolinamide in asymmetric synthesis, particularly in the production of chiral alcohols (F. and Lavoie, 2001).
Safety And Hazards
L-prolinamide should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S)-pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNHYLEOZPXFW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226268 | |
Record name | Prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-prolinamide | |
CAS RN |
7531-52-4 | |
Record name | L-Prolinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7531-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-pyrrolidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROLINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD6PQK9DHG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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